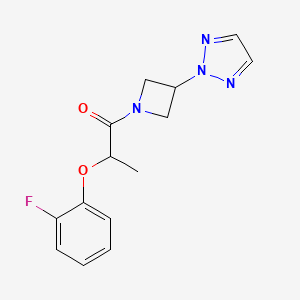1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)propan-1-one
CAS No.: 2320607-70-1
Cat. No.: VC6528961
Molecular Formula: C14H15FN4O2
Molecular Weight: 290.298
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2320607-70-1 |
|---|---|
| Molecular Formula | C14H15FN4O2 |
| Molecular Weight | 290.298 |
| IUPAC Name | 2-(2-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C14H15FN4O2/c1-10(21-13-5-3-2-4-12(13)15)14(20)18-8-11(9-18)19-16-6-7-17-19/h2-7,10-11H,8-9H2,1H3 |
| Standard InChI Key | YYJLXSYGEWVMJQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CC(C1)N2N=CC=N2)OC3=CC=CC=C3F |
Introduction
Structural Characteristics and Molecular Design
Azetidine-Triazole Core
The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts significant ring strain, which often enhances binding affinity in bioactive molecules . The 2H-1,2,3-triazol-2-yl substituent at the 3-position of azetidine introduces a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding, critical for target engagement . This combination is structurally analogous to 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride, a compound with demonstrated stability and synthetic accessibility .
Fluorophenoxy Propanone Moiety
The 2-fluorophenoxy group attached to the propan-1-one backbone contributes electronegativity and lipophilicity, potentially enhancing blood-brain barrier penetration . Similar fluorophenoxy derivatives, such as 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, have shown anticonvulsant activity mediated by benzodiazepine receptors . The ketone group may serve as a hydrogen bond acceptor or participate in metabolic transformations.
Hypothetical Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₁₄H₁₅FN₄O₂, with a molecular weight of 298.3 g/mol.
Synthetic Strategies and Optimization
Key Intermediate Synthesis
-
Azetidine-Triazole Construction:
Click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a viable route to synthesize the azetidine-triazole core. For example, 3-azidoazetidine can react with propargyl alcohol derivatives to yield 3-(triazol-2-yl)azetidine intermediates . -
Fluorophenoxy Propanone Preparation:
Nucleophilic aromatic substitution between 2-fluorophenol and α-bromopropan-1-one under basic conditions (e.g., K₂CO₃ in DMF) affords 2-(2-fluorophenoxy)propan-1-one . -
Final Coupling:
Condensation of the azetidine-triazole intermediate with 2-(2-fluorophenoxy)propan-1-one via amide or alkylation chemistry completes the synthesis. Mitsunobu conditions (DIAD, PPh₃) or reductive amination may optimize yield .
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | CuSO₄, sodium ascorbate, H₂O/EtOH | 75–85 | |
| 2 | K₂CO₃, DMF, 80°C | 60–70 | |
| 3 | DIAD, PPh₃, THF | 50–65 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Estimated at 2.1 (moderate lipophilicity) using fragment-based methods, favoring oral bioavailability.
-
Aqueous Solubility: Poor (<0.1 mg/mL), necessitating formulation enhancements like salt formation (e.g., hydrochloride) .
Stability Profile
-
Thermal Stability: Decomposition above 200°C, consistent with azetidine-containing compounds .
-
Photostability: Susceptible to UV-induced degradation due to the fluorophenoxy group; requires light-protected storage .
Biological Activity and Mechanism
Antifungal Activity
Triazole-containing compounds, such as fluconazole analogs, inhibit fungal CYP51 enzymes . While unconfirmed for this compound, the triazole-azetidine core suggests potential antifungal utility.
Comparative Activity Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume